Product packaging for Ruthenium, tribromonitrosyl-(Cat. No.:CAS No. 68171-32-4)

Ruthenium, tribromonitrosyl-

Cat. No.: B1615316
CAS No.: 68171-32-4
M. Wt: 370.8 g/mol
InChI Key: OZXIUYUAHPUEMY-UHFFFAOYSA-K
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Description

Contextual Overview of Transition Metal Nitrosyl Complexes

Transition metal nitrosyl complexes are coordination compounds that feature a nitric oxide (NO) molecule bonded to a transition metal. numberanalytics.com These complexes are a cornerstone of modern inorganic chemistry, with research expanding significantly since the discovery of nitric oxide's roles in biological systems, including smooth muscle relaxation and tumor regulation. nih.gov The versatile nature of the nitric oxide ligand, which can adopt linear or bent coordination modes, allows for a rich and diverse chemistry. nih.gov

Specificity of Ruthenium, Tribromonitrosyl- (Ru(NO)Br₃) within Ruthenium Coordination Chemistry

Ruthenium, a member of the platinum group metals, is known for its rich and varied coordination chemistry, forming stable complexes in multiple oxidation states. rsdjournal.orgresearchgate.net Ruthenium nitrosyl complexes, in particular, are a significant area of study. iaea.org The compound Ruthenium, tribromonitrosyl- (Ru(NO)Br₃) is a specific example within this class.

While a definitive 3D crystal structure for Ru(NO)Br₃ is not yet available, spectroscopic and computational studies suggest an octahedral geometry. vulcanchem.com The properties of Ru(NO)Br₃ are influenced by the interplay between the ruthenium center, the strongly π-accepting nitrosyl ligand, and the bromide ligands. For instance, in related complexes, the ν(NO) stretching frequency, a key indicator of the M-NO bond character, decreases in the order Cl > Br > I. acs.org This highlights the effect of the halide ligand on the electronic properties of the nitrosyl group.

The reactivity of ruthenium nitrosyl bromides has also been explored. For instance, reactions of certain cyclopentadienyl (B1206354) ruthenium(II) complexes with NOBr or NOBr₃ can lead to the formation of ruthenium(II) nitrosyl derivatives. niscpr.res.in These reactions demonstrate the utility of nitrosylating agents in synthesizing new ruthenium complexes.

Historical Development and Significance of Ruthenium Nitrosyl Complexes in Research

The study of ruthenium nitrosyl complexes has a long history, with initial reports dating back to the late 19th century. acs.org The discovery that many of these complexes can release nitric oxide under specific conditions, such as light irradiation, has spurred significant research into their potential applications. grafiati.com

Initially, the focus of research was on understanding the fundamental structure and bonding within these complexes. rsc.org Over time, the potential for these compounds in various fields has become apparent. For example, the photoresponsive behavior of some ruthenium nitrosyl complexes, including photoinduced linkage isomerism, has opened up possibilities for their use in data storage and photochromic materials. rsc.orgnih.gov Furthermore, the ability of these complexes to act as NO donors has led to investigations into their potential as anticancer drugs. rsc.orgnih.gov

Interactive Data Table: Properties of Ruthenium, tribromonitrosyl-

PropertyValue
Chemical Formula Br₃NORu epa.gov
CAS Number 68171-32-4 epa.gov
Molecular Weight 370.79 g/mol epa.gov
IUPAC Name Ruthenium(4+) bromide oxoazanide (B1231892) (1/3/1) epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3NORu- B1615316 Ruthenium, tribromonitrosyl- CAS No. 68171-32-4

Properties

CAS No.

68171-32-4

Molecular Formula

Br3NORu-

Molecular Weight

370.8 g/mol

IUPAC Name

nitroxyl anion;tribromoruthenium

InChI

InChI=1S/3BrH.NO.Ru/c;;;1-2;/h3*1H;;/q;;;-1;+3/p-3

InChI Key

OZXIUYUAHPUEMY-UHFFFAOYSA-K

SMILES

[N-]=O.Br[Ru](Br)Br

Canonical SMILES

[N-]=O.Br[Ru](Br)Br

Other CAS No.

68171-32-4

Origin of Product

United States

Synthetic Methodologies for Ruthenium Nitrosyl Bromide Complexes

General Synthetic Routes for Ruthenium Nitrosyl Precursors

The foundation for synthesizing a wide array of ruthenium nitrosyl complexes, including those with bromide ligands, lies in the preparation of suitable ruthenium nitrosyl precursors. Several general strategies are commonly employed:

Substitution Reactions on Pre-existing Nitrosyl Complexes: A prevalent method involves starting with a well-defined ruthenium nitrosyl complex and substituting the existing ligands with others. A common and widely utilized precursor for this route is pentachloronitrosylruthenate(II), [Ru(NO)Cl₅]²⁻. The chloride ligands in this complex can be sequentially replaced by various other ligands, including bromides, through carefully controlled substitution reactions. Other starting materials that already contain the ruthenium nitrosyl moiety can also be used, allowing for a variety of substitution reactions. cdnsciencepub.com

Conversion of Coordinated Ligands to Nitrosyl: An alternative approach is the conversion of a coordinated ligand, such as a nitro (NO₂⁻) or nitrite (B80452) group, into a nitrosyl (NO⁺) ligand. This transformation is typically achieved by reacting the precursor complex in an acidic medium. researchgate.net For instance, a ruthenium complex containing a coordinated nitro group can be treated with a strong acid to yield the corresponding nitrosyl complex.

Direct Nitrosylation: In some cases, a ruthenium complex can be directly reacted with a nitrosylating agent to introduce the NO group. This can involve bubbling nitric oxide (NO) gas through a solution of the ruthenium precursor or using other NO-donating reagents. The reaction of ruthenium trichloride (B1173362) with nitric oxide is a fundamental example of this approach.

A summary of common precursor types and their synthetic origins is presented in Table 1.

Table 1: Common Ruthenium Nitrosyl Precursors and Their Synthetic Routes

Precursor Complex General Synthetic Route Key Reactants Reference
[Ru(NO)Cl₅]²⁻ Reaction of RuCl₃ with a source of NO RuCl₃, NO source (e.g., HNO₃, NaNO₂) cdnsciencepub.com
[Ru(NO)(NO₂)₄OH]²⁻ Reaction of RuCl₃ with NaNO₂ in aqueous solution RuCl₃, NaNO₂ rsc.org
Ru(NO)Cl₃·nH₂O Reaction of RuCl₃ with nitric oxide RuCl₃, NO mdpi.com

Targeted Synthesis of Ruthenium, Tribromonitrosyl- and Related Bromide Analogues

The specific synthesis of Ruthenium, tribromonitrosyl- ([Ru(NO)Br₃]) and its related bromide analogues often employs the halogenation of a suitable ruthenium nitrosyl precursor or the direct reaction with a bromine-containing nitrosyl agent.

One direct method involves the reaction of a ruthenium complex with nitrosyl tribromide (NOBr₃). cdnsciencepub.comgrafiati.com This approach has been utilized to synthesize mixed ruthenium(II) nitrosyls with high yields. cdnsciencepub.com For example, reacting cyclopentadienyl (B1206354) ruthenium(II) complexes with NOBr₃ leads to the formation of nitrosyl complexes where the NO group is linearly coordinated to the ruthenium center. cdnsciencepub.com

Another key strategy is the substitution of other halide ligands with bromide. Starting from a precursor like [Ru(NO)Cl₃], bromide ligands can be introduced by reaction with a bromide source, such as hydrobromic acid (HBr) or a bromide salt. The extent of bromide substitution can be controlled by the reaction conditions.

A notable example of a complex containing the tribromonitrosylruthenium core is tribromobis(diethyl sulfide)nitrosylruthenium(II), [Ru(NO)Br₃(Et₂S)₂]. acs.org The synthesis of this compound provides a clear pathway to a stable complex featuring the desired [Ru(NO)Br₃] unit. The synthesis typically involves the reaction of a ruthenium nitrosyl precursor with diethyl sulfide (B99878) in the presence of a bromide source.

The synthesis of anionic ruthenium nitrosyl bromide complexes can also be achieved. These syntheses often start from anionic ruthenium precursors and involve the introduction of both the nitrosyl and bromide ligands. rsc.org

Optimization of Reaction Conditions for Bromide Ligand Incorporation

The successful synthesis of a specific ruthenium nitrosyl bromide complex, such as Ruthenium, tribromonitrosyl-, hinges on the careful optimization of several reaction parameters to control the degree of bromide ligand incorporation and prevent the formation of unwanted byproducts.

Stoichiometry of Reactants: The molar ratio of the ruthenium precursor to the brominating agent is a critical factor. An excess of the bromide source will favor the formation of more highly substituted bromide complexes. Conversely, limiting the amount of the brominating agent can allow for the isolation of partially substituted products.

Reaction Temperature: The temperature at which the reaction is carried out can influence both the rate of reaction and the product distribution. Some reactions may require elevated temperatures to overcome activation barriers for ligand substitution, while others may need to be performed at lower temperatures to prevent decomposition of the desired product.

Solvent System: The choice of solvent is crucial as it affects the solubility of the reactants and products, and can also play a role in the reaction mechanism. Solvents such as ethanol, dichloromethane, and water-ethanol mixtures are commonly used in the synthesis of ruthenium nitrosyl complexes. mdpi.commdpi.com The polarity of the solvent can influence the course of the reaction and the ease of product isolation.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete formation of the target complex. Monitoring the reaction progress using techniques like infrared (IR) spectroscopy to observe the characteristic ν(NO) stretching frequency can help determine the optimal reaction time.

pH of the Medium: For reactions carried out in aqueous or mixed aqueous-organic solutions, the pH can be a critical parameter, especially when dealing with precursors that can undergo acid-base reactions. researchgate.net

By systematically varying these parameters, the synthesis can be optimized to maximize the yield and purity of the desired ruthenium nitrosyl bromide complex.

Purification and Isolation Techniques

Following the synthesis, the desired ruthenium nitrosyl bromide complex must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or solvent residues. Several standard and specialized techniques are employed for this purpose.

Filtration and Washing: The solid product is typically first isolated by filtration. The collected solid is then washed with appropriate solvents to remove soluble impurities. Common washing solvents include methanol (B129727) and diethyl ether. electronicsandbooks.com

Recrystallization: This is a powerful technique for purifying crystalline solids. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow for the formation of pure crystals. The choice of solvent is critical for successful recrystallization. researchgate.net Low-temperature crystallization is often favored to improve the yield and quality of the crystals. researchgate.net

Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a valuable tool. teledynelabs.com This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase is passed through the column. This method has been successfully used to separate isomers of ruthenium complexes. rsc.org

Solvent Extraction: This technique can be used to separate the desired complex from impurities based on their differing solubilities in two immiscible liquid phases. For example, a patent describes the use of anhydrous diethyl ether to extract ruthenium nitrosyl nitrate (B79036) from an aqueous solution. google.com

The purity of the final product is typically assessed using various analytical techniques, including elemental analysis, infrared spectroscopy (to confirm the presence of the nitrosyl ligand), and X-ray crystallography (to determine the precise molecular structure).

Coordination Chemistry of Ruthenium Nitrosyl Bromide Complexes

Ligand Environment and Stoichiometry (Nitrosyl, Bromide, and Ancillary Ligands)

Ruthenium, tribromonitrosyl- complexes typically exist as six-coordinate octahedral species. mdpi.comresearchgate.net The general stoichiometry can be represented as [Ru(NO)Br₃L₂], where 'L' denotes monodentate ancillary ligands, or as anionic complexes like [Ru(NO)Br₅]²⁻ or [Ru(NO)Br₄L]⁻ when 'L' is a neutral ligand.

The ligand environment consists of:

A single nitrosyl (NO) ligand: This is a powerful π-acceptor ligand that forms a strong covalent bond with ruthenium, typically characterized by a short Ru-N bond distance and a high N-O stretching frequency (ν(NO)) in infrared spectroscopy. mdpi.comresearchgate.net

Three bromide (Br⁻) ligands: These anionic ligands complete the "tribromonitrosyl" core. In [Ru(NO)Br₃L₂] type complexes, these can be arranged in either a facial (fac) or meridional (mer) geometry.

Ancillary ligands (L): The remaining sites in the coordination sphere are occupied by ancillary, or auxiliary, ligands. These can be neutral molecules like phosphines, pyridines, or water, or anionic ligands. scribd.comresearchgate.net The identity of these ligands is crucial as they can tune the electronic and steric properties of the complex. researchgate.net For example, complexes with bipyridine and phenanthroline ligands have been synthesized where the remaining coordination sites are occupied by bromide. scribd.com Similarly, amino acids have been shown to coordinate to a {RuCl₃(NO)} core, displacing other ligands. acs.org

The stoichiometry is influenced by the synthetic route and the starting materials. For instance, reactions involving RuCl₃·xH₂O with ligands and a source of nitric oxide are common. scribd.com The interaction of nitrosyl bromide with other ruthenium complexes can also yield mixed-halide nitrosyl species. scispace.com

Table 1: Representative Stoichiometries of Ruthenium Nitrosyl Halide Complexes

Complex FormulaAncillary Ligand(s) (L)Ruthenium Oxidation StateCoordination GeometryReference
[Ru(NO)Br₃(PPh₃)₂]Triphenylphosphine (PPh₃)+2Octahedral scispace.com
[Ru(AA)₂(NO)Br]²⁺2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) (AA)+2Octahedral scribd.com
[Ru(NO)Cl₄L]⁻N-donor nitroxide radicals+2Distorted Octahedral nih.gov
[RuCl₃(AA–H)(NO)]⁻Amino Acids (AA)+2Octahedral acs.org

Structural Isomerism and Stereochemistry

The potential for multiple non-equivalent ligands in an octahedral geometry gives rise to various forms of structural isomerism in ruthenium nitrosyl bromide complexes. inflibnet.ac.in

Geometric Isomerism: In complexes with a stoichiometry of [Ru(NO)Br₃L₂], where L represents a monodentate ancillary ligand, two geometric isomers are possible:

facial (fac) : The three bromide ligands occupy one face of the octahedron.

meridional (mer) : The three bromide ligands occupy a plane that bisects the octahedron. The specific isomer obtained can depend on the synthetic conditions and the nature of the ancillary ligands. For example, both cis-(Cl,Cl) and trans-(Cl,Cl) isomers have been reported for [Ru(R-Phtpy)Cl₂(NO)]⁺ complexes. researchgate.net The principles of cis-trans isomerism are fundamental to understanding the spatial arrangement of ligands in octahedral complexes. savemyexams.comdoubtnut.com

Linkage Isomerism: The nitrosyl ligand itself can bond to the ruthenium center in different ways, leading to linkage isomerism. The most stable form is the N-bound {Ru-NO} ground state (GS). nih.govscielo.br However, upon irradiation with light of a specific wavelength, this can be converted to metastable states, such as the O-bound {Ru-ON} (MS1) or a side-on {Ru-η²-NO} (MS2) isomer. nih.govscielo.br These isomers possess different chemical and physical properties and can be distinguished by techniques like infrared spectroscopy, as the ν(NO) stretching frequency is significantly lower for the O-bound isomer. mdpi.com

Optical Isomerism: If the coordination environment around the ruthenium center is asymmetric (chiral), the complex can exist as a pair of non-superimposable mirror images called enantiomers. csbsju.edu For example, a complex of the type [Ru(NO)Br₃(L-L')] where L-L' is an unsymmetrical bidentate ligand, would be chiral. Chiral centers at the ruthenium atom have been observed in heteroleptic complexes, which crystallize as racemic mixtures. mdpi.com

Ligand Exchange Dynamics and Kinetics

Ligand substitution reactions are fundamental to the reactivity of ruthenium nitrosyl bromide complexes. These reactions in octahedral complexes can proceed through a continuum of mechanisms, but interchange pathways (I) are common, where the incoming ligand enters the coordination sphere as the leaving group departs. libretexts.orglibretexts.orgufrgs.br Associative (Iₐ) mechanisms, where bond-making is more significant in the transition state, are often favored for 16-electron systems and Ru(II) complexes. libretexts.orgresearchgate.netresearchgate.net

The substitution of a bromide ligand by a solvent molecule, such as water, is known as aquation. This is a crucial first step for many subsequent reactions in aqueous media. nih.gov

[Ru(NO)Br₃L₂] + H₂O ⇌ [Ru(NO)Br₂(H₂O)L₂]⁺ + Br⁻

The kinetics of aquation for related Ru(II) arene complexes have been studied, and the rates are significantly faster than for analogous platinum complexes like cisplatin. nih.gov The reverse reaction, anation, is the substitution of a coordinated water molecule by an anion. libretexts.orgnih.gov The rates of both aquation and anation are influenced by factors such as the nature of the ancillary ligands and the ionic strength of the solution. researchgate.netnih.gov For instance, replacing an aliphatic bidentate ligand with the more rigid 2,2'-bipyridine can drastically reduce substitution reactivity. researchgate.net Theoretical studies of related ruthenium nitrosyls in aqueous solution highlight the importance of the hydration structure and the distribution of solvent molecules near the complex in understanding its reactivity. nih.gov

One of the most characteristic reactions of the {RuNO}⁶ moiety is the reversible reaction with hydroxide (B78521) ions (an anionic ligand) to form a coordinated nitrite (B80452) (NO₂⁻) ligand. researchgate.netscielo.br

[Ru(NO)Br₄L]⁻ + 2OH⁻ ⇌ [Ru(NO₂)Br₄L]³⁻ + H₂O

This equilibrium is highly pH-dependent; the nitrosyl form is favored in acidic conditions, while the nitro form dominates in basic media. scielo.brscielo.brresearchgate.net The conversion is often used as a synthetic route to nitrosyl complexes, starting from a nitro complex and adding acid. scribd.comscielo.br The process involves a nucleophilic attack of the hydroxide ion on the nitrogen atom of the coordinated NO⁺ ligand. researchgate.net The kinetics of this interconversion can be monitored by spectroscopic techniques, and studies have indicated that the process may involve multiple steps and intermediates. scielo.br

Substitution of halide ligands by other anions is also possible. The exchange of chloride ligands for bromide or iodide has been shown to significantly alter the reactivity and activation profile of ruthenium catalysts, indicating that the nature of the halide has a direct impact on reaction kinetics. mdpi.comnih.gov

Influence of Auxiliary Ligands on Ruthenium-Nitrosyl Bonding

Auxiliary ligands (L) in the coordination sphere have a profound electronic influence on the Ru-NO bond. researchgate.net Since NO⁺ is a strong π-acceptor, the σ-donating and π-accepting capabilities of the other ligands modulate the extent of Ru(dπ) → NO(π*) back-bonding. researchgate.net This, in turn, affects the strength and reactivity of the Ru-NO bond.

This influence can be observed experimentally through several parameters:

Infrared Spectroscopy: The N-O stretching frequency, ν(NO), is a sensitive probe of the electron density on the nitrosyl ligand. Stronger σ-donating or weaker π-accepting ancillary ligands increase electron density on the ruthenium, which enhances back-bonding to the NO⁺ ligand. This weakens the N-O bond, resulting in a lower ν(NO) value. Conversely, strong π-accepting ancillary ligands compete for d-electron density from the metal, strengthening the N-O bond and increasing ν(NO). For example, replacing chloride ligands in [RuCl₅(NO)]²⁻ (ν(NO) ≈ 1902 cm⁻¹) with amino acid ligands lowers the ν(NO) to the 1837–1852 cm⁻¹ range. acs.org

Electrochemistry: The reduction potential of the {RuNO}⁶/{RuNO}⁷ couple (formally NO⁺/NO⁰ reduction) is directly affected by the ancillary ligands. Ligands that are better electron donors make the ruthenium center more electron-rich, which facilitates the reduction of the coordinated NO⁺. This results in a less positive or more negative reduction potential. A linear correlation has been observed between the reduction potential and the π-acidity of the ancillary ligands. researchgate.net

This systematic tuning of the Ru-NO bond properties through the choice of ancillary ligands is a cornerstone of designing ruthenium nitrosyl complexes for specific applications. researchgate.net

Table 2: Influence of Ancillary Ligand on N-O Stretching Frequency (ν(NO)) in Ruthenium Nitrosyl Complexes

ComplexAncillary Ligand(s)ν(NO) (cm⁻¹)Reference
Na₂[RuCl₅(NO)]Chloride (Cl⁻)~1902 acs.org
(nBu₄N)[RuCl₃(Gly–H)(NO)]Glycinate, Chloride1862 acs.org
(nBu₄N)[RuCl₃(L-Ala–H)(NO)]L-Alaninate, Chloride1858 acs.org
(nBu₄N)[RuCl₃(L-Pro–H)(NO)]L-Prolinate, Chloride1845 acs.org
cis-[Ru(bpy)(phen)(ImN)(NO)]³⁺Bipyridine, Phenanthroline, Imidazole1942 savemyexams.com

Electronic Structure and Bonding in Ruthenium Nitrosyl Bromide Complexes

Nature of the Ruthenium-Nitrosyl Bond (σ-donation, π-backdonation)

The bond between ruthenium and the nitrosyl (NO) ligand in these complexes is a classic example of the synergistic interplay between σ-donation and π-backdonation. This dual bonding mechanism is crucial for the stability of the complex. The nitrosyl ligand, acting as a σ-donor, donates a pair of electrons from its nitrogen lone pair orbital to an empty d-orbital of the ruthenium center. scielo.br

Density Functional Theory (DFT) calculations have been employed to further elucidate this bonding. These studies indicate that the Lowest Unoccupied Molecular Orbitals (LUMOs) in many ruthenium(II) nitrosyl complexes are primarily composed of the antibonding combination of the ruthenium dπ and NO π* orbitals, highlighting the significance of π-backdonation. nih.gov The dual nature of the NO ligand, acting as both a σ-donor and a π-acceptor, results in a relatively short and strong Ru-NO bond. nih.gov

Formal Oxidation States and Enemark-Feltham Notation ({RuNO}n)

Assigning formal oxidation states to both the ruthenium metal center and the coordinated nitrosyl ligand can be ambiguous due to the significant covalency of the Ru-NO bond and the non-innocent nature of the NO ligand. umich.edu To address this, the Enemark-Feltham notation, {MNO}n, was introduced. rsc.org In this system, the M-NO unit is treated as a single covalent entity, and 'n' represents the sum of the metal's d-electrons and the electrons in the π* orbitals of the NO ligand. umich.edu

For example, a complex described as {RuNO}6 would have a total of six electrons in the ruthenium d-orbitals and the nitrosyl π* orbitals. acs.org This notation provides a convenient and unambiguous way to classify and compare different nitrosyl complexes without making assumptions about the formal oxidation states of the individual components. umich.edu The geometry of the Ru-N-O fragment is often correlated with the {RuNO}n number; for instance, {RuNO}6 complexes frequently exhibit a linear or nearly linear Ru-N-O arrangement. conicet.gov.ar

The utility of the Enemark-Feltham notation is evident in studying redox series of nitrosyl complexes, where changes in the electronic state can be systematically tracked. acs.org

Ligand Field Theory and its Impact on Electronic Configuration

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure of coordination compounds by considering the effect of the ligands on the metal's d-orbitals. In an octahedral complex, such as one might find with a ruthenium nitrosyl bromide core, the five degenerate d-orbitals are split into two sets of different energy levels: the lower-energy t2g orbitals (dxy, dxz, dyz) and the higher-energy eg* orbitals (dz², dx²-y²). acs.org

The magnitude of this energy splitting, known as the ligand field splitting energy (Δo), is determined by the nature of the ligands surrounding the ruthenium ion. Strong-field ligands, like the nitrosyl group, cause a large splitting, while weaker-field ligands, such as bromide, result in a smaller splitting. The electronic configuration of the ruthenium center is determined by how the d-electrons fill these orbitals. dtu.dk

In ruthenium(II) polypyridyl complexes, for example, modifications to the ligands can tune the ligand field strength, which in turn influences the photophysical and photochemical properties of the complex. acs.org For ruthenium nitrosyl complexes, the strong π-accepting nature of the NO ligand contributes significantly to a large ligand field splitting. This large splitting generally favors a low-spin electronic configuration for the ruthenium center.

Spin States and Multiplicity

The spin state of a ruthenium nitrosyl bromide complex is a direct consequence of its electronic configuration as described by Ligand Field Theory. The spin state, characterized by the total spin quantum number (S), and the multiplicity (2S+1), are crucial properties that influence the magnetic behavior and reactivity of the complex. acs.org

For a {RuNO}6 complex with a low-spin d6 ruthenium(II) center in an octahedral field, all six d-electrons would occupy the lower energy t2g orbitals in a paired fashion. This results in a total spin of S=0, and a multiplicity of 1 (a singlet state). Such complexes are diamagnetic.

However, changes in the coordination environment or the redox state of the complex can lead to different spin states. For example, the one-electron reduction of a {RuNO}6 species can produce a {RuNO}7 species. rsc.org These {RuNO}7 complexes often exhibit an S=1/2 spin state, making them paramagnetic and detectable by techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. rsc.org The spin state has a significant impact on the geometric and electronic structures of transition-metal nitrosyl complexes that share the same Enemark-Feltham index. acs.org

In some cases, particularly with different coordination geometries or ligand sets, high-spin states may be accessible. For certain iron-nitrosyl complexes, both low-spin and high-spin redox series have been characterized, demonstrating the importance of considering the spin state in addition to the Enemark-Feltham notation. acs.org

Spectroscopic Characterization of Ruthenium Nitrosyl Bromide Complexes

Infrared (IR) and Raman Spectroscopy

The N-O stretching frequency, ν(NO), is one of the most diagnostic peaks in the IR spectra of nitrosyl complexes. For linear {RuNO}⁶ complexes, this vibration typically appears in the 1800-1950 cm⁻¹ region, indicative of a formal NO⁺ ligand. The exact position of this band is influenced by factors such as the nature of the other ligands and the counter-ion in the crystal lattice. datapdf.com In pentabromonitrosylruthenate(II) salts, the ν(NO) is observed near 1900 cm⁻¹. For instance, the potassium salt, K₂[Ru(NO)Br₅], displays a strong ν(NO) band at 1895 cm⁻¹. scribd.com The frequency can shift with the cation; the rubidium salt, Rb₂[Ru(NO)Br₅], shows the corresponding band at a lower wavenumber of 1871 cm⁻¹, which may be attributed to crystal lattice effects or the charge/size ratio of the cation. datapdf.comarizona.edu

Compoundν(NO) (cm⁻¹)Medium
K₂[Ru(NO)Br₅]1895Solid (KBr)
Rb₂[Ru(NO)Br₅]1871Solid
Cs₂[Ru(NO)Br₅]1855Solid

Data sourced from multiple studies. scribd.comarizona.edu

The vibrations associated with the Ru-NO bond itself, namely the Ru-N stretch (νRu-NO) and the Ru-N-O bend (δRu-NO), are found in the far-infrared region, typically between 550 and 635 cm⁻¹. researchgate.net The assignment of these modes can be complex due to potential mixing and the presence of other low-frequency vibrations. researchgate.net For K₂[Ru(NO)Br₅], bands observed at 594 cm⁻¹ and 576 cm⁻¹ in the infrared spectrum have been assigned to these Ru-NO vibrations. datapdf.com Distinguishing definitively between the stretching and bending modes often requires detailed analysis, such as isotopic substitution or normal coordinate analysis. researchgate.net

Compoundν(Ru-NO) / δ(Ru-NO) (cm⁻¹)Medium
K₂[Ru(NO)Br₅]594, 576Solid (Nujol)
Cs₂[Ru(NO)Br₅]592, 575Solid (Nujol)

Data sourced from Gans, P., Sabatini, A., and Sacconi, L. (1966). datapdf.com

The strengths of the N-O and Ru-N bonds are inversely correlated. A stronger bond between ruthenium and nitrogen (dπ(Ru) → π*(NO) back-bonding) populates the antibonding orbitals of the NO ligand, thereby weakening the N-O bond. This relationship manifests in their vibrational frequencies: as the ν(Ru-NO) frequency increases (stronger Ru-N bond), the ν(NO) frequency is expected to decrease (weaker N-O bond).

This principle is clearly demonstrated in redox studies. The one-electron reduction of a {RuNO}⁶ moiety to a {RuNO}⁷ species results in a dramatic decrease in the ν(NO) frequency, often by as much as 300 cm⁻¹, indicating significant weakening of the N-O bond. rsc.org Conversely, this implies a strengthening of the Ru-NO interaction. While this inverse correlation is a well-established principle in the coordination chemistry of nitrosyls, specific studies detailing a graduated correlation across a series of ruthenium nitrosyl bromide complexes are not extensively documented. scielo.br

Electronic Absorption (UV-Vis) Spectroscopy

The electronic spectra of ruthenium nitrosyl bromide complexes are characterized by charge-transfer transitions, which are responsible for their color. These transitions involve the movement of an electron between molecular orbitals that are primarily centered on the metal and those centered on the ligands.

For ruthenium(II) complexes, which have a d⁶ electron configuration, the most common electronic transitions are of the metal-to-ligand charge transfer (MLCT) type. numberanalytics.com These involve the excitation of an electron from a filled d-orbital on the ruthenium center to an empty π* antibonding orbital on a ligand. In ruthenium nitrosyl complexes, two main types of MLCT transitions can be anticipated:

dπ(Ru) → π(NO):* An excitation from the ruthenium d-orbitals to the π* orbitals of the nitrosyl ligand. These transitions are characteristic of the {RuNO}⁶ core and are often observed as relatively weak absorptions in the visible region of the spectrum. scielo.br For some polypyridyl nitrosyl complexes, this transition is found at wavelengths greater than 450 nm. scielo.br

dπ(Ru) → π(L):* If other π-acceptor ligands are present in the coordination sphere, transitions to their π* orbitals can also occur. For a simple complex like [Ru(NO)Br₅]²⁻, this type of transition is not applicable.

In nitrosyl complexes with polypyridyl ligands, MLCT bands are often observed in the 320 to 480 nm range. scielo.br While specific, fully assigned UV-Vis spectra for simple pentabromo or tribromo nitrosyl ruthenates are not widely detailed, the principles suggest that MLCT bands would be present, contributing to the electronic structure and photochemical properties of the compounds.

Ligand-to-metal charge transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a vacant metal-based orbital. libretexts.org This process effectively results in the reduction of the metal center. libretexts.org LMCT transitions are most common for metal ions in high oxidation states with easily oxidized ligands. numberanalytics.comlibretexts.org

For {Ru(II)NO⁺}⁶ systems, the ruthenium is in a relatively low +2 oxidation state, making it a poor candidate for reduction. The ligands, bromide and nitrosyl, would require significant energy to be oxidized. Consequently, LMCT transitions (e.g., p(Br) → d(Ru)) are expected to occur at much higher energies (further into the UV region) than the corresponding MLCT bands and are generally not the dominant feature in the visible spectrum. libretexts.orglibretexts.org

Intra-ligand (IL) transitions are electronic excitations that occur within a ligand itself, such as π → π* transitions in aromatic or other unsaturated systems. uomustansiriyah.edu.iq For a complex such as [Ru(NO)Br₅]²⁻ or a simple "Ruthenium, tribromonitrosyl-" species without organic co-ligands, there are no π-systems other than the NO group itself, so distinct intra-ligand transitions of this type are not expected. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of diamagnetic ruthenium nitrosyl complexes in solution. For typical ruthenium nitrosyl bromide species, which are often inorganic salts, ¹H and ¹³C NMR are primarily used when organic ligands are also present in the coordination sphere.

¹⁵N NMR spectroscopy, particularly through the use of ¹⁵N-labeled nitrosyl (NO) ligands, offers direct insight into the nature of the Ru-NO bond. The chemical shift of the nitrosyl nitrogen is highly sensitive to the electronic environment, including the geometry of the Ru-N-O unit and the nature of the other ligands coordinated to the ruthenium center. While specific NMR data for the [Ru(NO)Br₅]²⁻ anion is not extensively reported, data from analogous complexes provide valuable benchmarks. For instance, ¹⁵N-labeled trans-[RuCl₄(¹⁵NO)(Hind)]⁻, a closely related chloro-analogue, exhibits a ¹⁵N chemical shift for the nitrosyl group at approximately 343.5 ppm, which is characteristic of a linear {RuNO}⁶ arrangement. acs.org Solid-state ¹⁵N NMR using techniques like cross-polarization magic-angle spinning (CP/MAS) can be particularly informative, as it has been shown to distinguish between different nitrosyl ligand geometries, such as linear and bent, within the same molecule in the solid state. rsc.org

Table 1: Representative ¹⁵N NMR Data for Ruthenium Nitrosyl Halide Complexes

Compound/Fragment Isotope Technique Chemical Shift (δ) [ppm] Reference
trans-[RuCl₄(NO)(Hind)]⁻ (Analogue) ¹⁵N Solution NMR 343.49 acs.org
cis-[RuCl₄(NO)(Hind)]⁻ (Analogue) ¹⁵N Solution NMR 339.50 acs.org
[RuCl(NO)₂(PPh₃)₂]⁺ (Bent NO) ¹⁵N Solid-State CP/MAS Large Anisotropy rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons. spbu.ru Ruthenium nitrosyl complexes are classified using the Enemark-Feltham notation {RuNO}ⁿ, where 'n' is the sum of the metal d-electrons and the NO π* electrons. Ruthenium tribromonitrosyl complexes, such as [Ru(NO)Br₅]²⁻, are typically in the {RuNO}⁶ configuration. This corresponds to a low-spin d⁶ Ru(II) center with a coordinated NO⁺ ligand, resulting in a diamagnetic (S=0) ground state. Consequently, these complexes are EPR silent in their native state. illinois.edudu.ac.in

Table 2: Representative EPR g-Values for a Reduced {RuNO}⁷ Complex

Complex Type Spin State (S) g-values Reference

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state, including precise bond lengths and angles.

For ruthenium nitrosyl bromide complexes, X-ray diffraction studies reveal key structural parameters. The [Ru(NO)Br₅]²⁻ anion typically adopts a pseudo-octahedral geometry with the nitrosyl ligand at one position. The Ru-N-O linkage in {RuNO}⁶ complexes is characteristically linear, with bond angles approaching 180°. Studies of various ruthenium nitrosyl complexes show Ru-N-O angles in the range of 175–178°. spbu.ru The Ru-N bond is typically short, around 1.74–1.76 Å, and the N-O bond length is approximately 1.14–1.15 Å. spbu.ru

Table 3: Typical Bond Parameters in Ruthenium Nitrosyl Halide Complexes

Parameter Typical Value Reference
Ru-N-O Angle 175 - 178° spbu.ru
Ru-N Bond Length 1.74 - 1.76 Å spbu.ru
N-O Bond Length 1.14 - 1.15 Å spbu.ru

Mössbauer Spectroscopy (specifically ⁹⁹Ru Mössbauer)

⁹⁹Ru Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of ruthenium. It provides valuable data on the oxidation state, covalency, and symmetry of the ligand field through parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q). [19, 27 from previous search]

For ruthenium nitrosyl complexes of the type [Ru(NO)L₅], the isomer shift is correlated with the ligand field strength of L. The observed trend for the isomer shift is CN⁻ > NH₃ > Cl⁻ > Br⁻. acs.org This indicates that the bromide ligand imparts the weakest ligand field among the halides, resulting in a less negative isomer shift compared to the chloride analogue. This is consistent with a Ru(II) oxidation state in a {RuNO}⁶ configuration. acs.org

Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with a non-symmetrical electric field gradient at the ruthenium nucleus. While a perfectly octahedral complex would show no splitting, distortions or the presence of different ligands, as in Ru(NO)Br(py)₄₂, lead to a measurable quadrupole splitting. For this specific pyridine-bromide complex, a ΔE_Q of approximately 0.40 mm s⁻¹ was observed, confirming a non-symmetric electronic environment around the ruthenium atom. acs.org

Table 4: ⁹⁹Ru Mössbauer Spectroscopy Parameters for Ruthenium Nitrosyl Complexes (at 4.2 K)

Complex Isomer Shift (δ) [mm s⁻¹] Quadrupole Splitting (ΔE_Q) [mm s⁻¹] Key Finding Reference
[Ru(NO)L₅] Series δ decreases as L changes: Cl⁻ > Br⁻ Varies with L δ correlates with ligand field strength. acs.org
General {RuNO}⁶ ≈ -0.20 - Consistent with Ru(II) state. acs.org

Reactivity of Ruthenium Nitrosyl Bromide Complexes

Redox Chemistry and Electron Transfer Processes

The redox behavior of ruthenium nitrosyl complexes is fundamental to their chemical properties. These processes can be centered on the metal, the nitrosyl ligand, or associated co-ligands. The Enemark-Feltham notation, {M-NO}x, is often used to describe the electronic configuration, where 'x' is the sum of the metal's d-electrons and the NO π* electrons. rsc.org For most stable nitrosyl bromide complexes, the configuration is {RuNO}6, corresponding to a Ru(II) center with a coordinated NO+ ligand. rsc.orgwikipedia.org

The most common redox process for {RuNO}6 complexes is a one-electron reduction. This process is typically centered on the nitrosyl ligand, formally converting it from a nitrosonium ion (NO+) to a nitric oxide radical (NO•), resulting in a {RuNO}7 species. rsc.orgacs.org This reduction is often electrochemically reversible and can be observed using techniques like cyclic voltammetry. researchgate.net

The reduction of the [RuNO]3+ species has been shown to be a quasi-reversible, one-electron transfer process. researchgate.net Spectroelectrochemical studies on related ruthenium nitrosyl porphyrin complexes confirm that the reduction is NO-centered, characterized by a significant shift in the ν(NO) infrared stretching frequency of approximately -300 cm⁻¹. acs.orgconicet.gov.arnih.gov For example, the one-electron reduction of a {RuNO}6 complex results in a species best described as ruthenium(II)-NO(radical). rsc.org The reduction potential for the NO+/NO• couple is sensitive to the nature of the other ligands on the ruthenium center. researchgate.netunesp.br Stronger π-acceptor ligands trans to the NO group can facilitate the reduction of the nitric oxide. researchgate.net

Complex TypeRedox CouplePotential (V vs. reference)MethodSource
Ruthenium Nitrosyl Porphyrins[(Por)Ru(NO)(X)]+/0Varies with porphyrin and axial ligand XCyclic Voltammetry conicet.gov.arnih.gov
[RuNO]3+ in nitric acid[RuNO]3+/2+Quasi-reversibleCyclic Voltammetry researchgate.net
cis-[Ru(bpy)2L(NO)]2+NO+/0Varies with ligand LCyclic Voltammetry researchgate.net

The oxidation of {RuNO}6 complexes can be either metal-centered, resulting in a Ru(III) species, or ligand-centered. conicet.gov.arnih.gov For many ruthenium nitrosyl complexes, the oxidation involves the metal center, converting Ru(II) to Ru(III). wikipedia.orggrafiati.com For instance, ruthenium nitrosyl porphyrin complexes of the type [(Por)Ru(NO)(H2O)]+ undergo two reversible one-electron oxidation processes. conicet.gov.arnih.gov Spectroelectrochemical data suggest the first oxidation occurs on the porphyrin ring, while the second is a more metal-centered process. conicet.gov.ar

In some cases, particularly with redox-active co-ligands, oxidation can occur on the ligand rather than the {RuNO} unit, leaving the {RuNO}6 core intact and generating a ligand radical. rsc.org The choice between metal-centered and ligand-centered oxidation depends heavily on the electronic properties of the entire complex. The oxidation potential for the Ru(II)/Ru(III) couple in nitrosyl complexes can be quite high, often in the range of +2.2 V to +2.6 V versus the normal hydrogen electrode, depending on the ancillary ligands. grafiati.com

Reactions with Nucleophiles (e.g., OH-, Amines, Thiols)

The nitrogen atom of the coordinated nitrosyl ligand in {RuNO}6 complexes is electrophilic and thus susceptible to attack by nucleophiles. unesp.brresearchgate.net This reactivity is a key feature of these compounds.

Hydroxide (B78521) (OH-) : The reaction with hydroxide ions is a well-established process where the OH- attacks the nitrosyl ligand. This can lead to a pH-dependent equilibrium, converting the nitrosyl complex into a corresponding nitro complex (containing the NO2- ligand). researchgate.net This transformation is a critical aspect of the chemistry of these complexes in aqueous media.

Amines : Ruthenium nitrosyl complexes can react with amines, which act as nucleophiles. These reactions can lead to various products depending on the specific amine and reaction conditions.

NucleophileType of ReactionInitial Product/AdductFinal ProductsSource
Hydroxide (OH-)Nucleophilic Addition{Ru-N(O)OH}Nitro complex {Ru-NO2} researchgate.net
AminesNucleophilic Addition{Ru-N(O)NRR'}Various decomposition products nih.gov
Thiols (RS-)Nucleophilic Addition{Ru-N(O)SR}Ru-aqua complex, N2O, RSSR, NO, HNO unesp.brresearchgate.netresearchgate.net

Solvolysis and Hydrolytic Stability

The stability of ruthenium nitrosyl bromide complexes in solution is significantly influenced by solvolysis, particularly aquation, which is the substitution of a ligand by a water molecule. In aqueous solution, a bromide ligand can be replaced by a water molecule to form an aqua complex, such as trans-[Ru(NO)(NH3)4(H2O)]3+. acs.org The rate of these substitution reactions is affected by factors like pH and temperature. researchgate.net

The hydrolytic stability of ruthenium complexes is a critical parameter. For related ruthenium(III) halide complexes, the rate of aquation (Cl-/H2O exchange) is strongly dependent on pH, temperature, and the concentration of halide ions. researchgate.net While specific data for tribromonitrosylruthenium is sparse, the principles governing the stability of related ruthenium halide complexes are applicable. The propensity for hydrolysis and aquation must be considered when studying the reactivity of these complexes in solution, as the resulting aqua species may exhibit different redox and nucleophilic reactivity compared to the parent bromo complex. acs.org

Photochemical Processes in Ruthenium Nitrosyl Bromide Complexes

Photoinduced Nitric Oxide (NO) Release Mechanisms

The hallmark of many ruthenium nitrosyl complexes is their ability to release nitric oxide upon irradiation with light. researchgate.netmdpi.com This process is not a simple bond cleavage but a complex series of steps initiated by the absorption of a photon. The general mechanism involves the excitation of the molecule from its ground state {Ru-NO}⁶ to an excited state. researchgate.netnih.gov This excitation often involves a metal-to-ligand charge transfer (MLCT) from the ruthenium dπ orbitals to the π* orbitals of the nitrosyl ligand. researchgate.netrsc.org This transfer of electron density weakens the Ru-NO bond, making it susceptible to cleavage. rsc.org

[Ru(II)-NO⁺] + hν → [Ru(III) + NO•]

Theoretical studies, particularly using density functional theory (DFT), have been instrumental in elucidating the intricate details of these photo-dissociation pathways. rsc.orgmdpi.comnih.gov These calculations suggest that the photorelease mechanism can be influenced by the surrounding ligands and the solvent environment. mdpi.comnih.gov In some cases, weakly bound linkage isomers of nitric oxide are proposed as intermediates in the photolytic release of NO•. mdpi.comrsc.org

Wavelength Dependence and Quantum Yields

The efficiency of NO photorelease is highly dependent on the wavelength of the irradiating light. Ruthenium nitrosyl complexes typically exhibit strong absorption bands in the UV region and, depending on the ancillary ligands, may also absorb in the visible range. nih.govspiedigitallibrary.org Irradiation within these absorption bands can trigger NO release. spiedigitallibrary.orgspiedigitallibrary.org

The quantum yield (Φ), which represents the efficiency of a photochemical process, is a critical parameter for evaluating the potential of these complexes as NO donors. It is defined as the number of moles of NO released per mole of photons absorbed. The quantum yield for NO release from ruthenium nitrosyl complexes can vary significantly depending on the specific ligands, the solvent, and the excitation wavelength. nih.govrsc.orgnih.gov

For instance, studies on various ruthenium nitrosyl complexes have shown that UV irradiation generally leads to NO release, with quantum yields ranging from low to moderate values. nih.govresearchgate.net Some complexes have been specifically designed to release NO upon irradiation with visible or even near-infrared (NIR) light, which is more desirable for biological applications due to deeper tissue penetration and reduced cellular damage. rsc.orgrsc.orgresearchgate.net The amount of NO released can often be controlled by modulating the wavelength and intensity of the light source. spiedigitallibrary.orgspiedigitallibrary.org

ComplexExcitation Wavelength (nm)Quantum Yield (ΦNO)SolventReference
K₂[Ru(NO)Cl₅]3550.06Aqueous nih.gov
RuNOCl₃3550.012Aqueous nih.gov
[RuNO(Phen)(NO₂)₂OH]4500.04 ± 0.002Acetonitrile rsc.org
[Ru(salophen)(NO)Cl]4590.09Not Specified rsc.org
[Ru(naphophen)(NO)Cl]4890.09Not Specified rsc.org
[Ru(EPBP)Cl(NO)]400 (±5)0.19-0.36Various Organic nih.gov
cis-[Ru(NO)(4-ampy)(bpy)₂]³⁺ with CdTe QDs530Enhanced ~8xAqueous scispace.com
[Ru(MeO-Phtpy)Cl₂(NO)]⁺ isomersVisibleVariesAcetonitrile rsc.org
trans-RuCl( researchgate.netaneN₄)NO²⁺ with Ru(NH₃)₅pz²⁺4361.03(11)x10⁻³Phosphate Buffer nih.gov

This table presents a selection of reported quantum yields for NO release from various ruthenium nitrosyl complexes to illustrate the range and dependence on molecular structure and conditions. This is not an exhaustive list.

Photoproduct Characterization

Various spectroscopic techniques are employed to identify and characterize these photoproducts. UV-visible spectroscopy can monitor the changes in the electronic absorption spectrum as the parent complex is converted to the photoproduct. rsc.orgresearchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for confirming the formation of paramagnetic Ru(III) species. nih.govrsc.org In some cases, single-crystal X-ray diffraction has been used to determine the solid-state structure of the final photoproduct. nih.govrsc.orgresearchgate.net

For example, the photolysis of [Ru(R-tpy)(bpy)(NO)]³⁺ in dimethylsulfoxide (DMSO) results in the formation of [Ru(R-tpy)(bpy)(DMSO)]²⁺, where the DMSO is coordinated to the ruthenium center through the sulfur atom. mdpi.com This final product can be isolated and fully characterized. mdpi.com The study of these photoproducts is crucial for understanding the complete photochemical pathway and for ensuring that the resulting species are not biologically harmful if the parent complex is intended for therapeutic use.

Photoinduced Linkage Isomerism (N-bound vs. O-bound, Side-on)

In addition to nitric oxide release, another significant photochemical process observed in ruthenium nitrosyl complexes is photoinduced linkage isomerism. This phenomenon involves the rearrangement of the nitrosyl ligand's coordination mode to the ruthenium center upon light irradiation. In the ground state (GS), the nitrosyl ligand is typically coordinated through the nitrogen atom (Ru-N-O). However, irradiation can populate metastable states where the ligand is bound through the oxygen atom (Ru-O-N, termed MS1) or in a side-on fashion (η²-NO, termed MS2). nih.govrsc.orgscispace.com

This photoisomerization is often observed in the solid state at low temperatures and can be detected using infrared (IR) spectroscopy by monitoring the characteristic stretching frequencies of the N-O bond in the different linkage isomers. nih.govrsc.orgscispace.com For example, irradiation of trans-[RuNO(NH₃)₄F]SiF₆ with blue light leads to the formation of both the Ru-ON (MS1) and Ru-η²-(NO) (MS2) isomers. nih.gov The formation of these metastable states can be reversed by thermal relaxation or by irradiation with a different wavelength of light. rsc.org

The efficiency and stability of these photo-induced linkage isomers are influenced by the other ligands coordinated to the ruthenium center. rsc.org For instance, changing the ligand trans to the nitrosyl group in tetrapyridine ruthenium(II) complexes can tune the photoinduced linkage isomerism. rsc.org Theoretical calculations have been employed to understand the potential energy surfaces and the pathways for these N-to-O photoisomerization events. mdpi.com The ability to switch between these different coordination modes by light makes these complexes interesting candidates for applications in data storage and as molecular photoswitches. rsc.org

Light-Sensitive Ruthenium Nitrosyl Complexes

The photosensitivity of ruthenium nitrosyl complexes is a key property that underpins their potential applications in photodynamic therapy and as photo-controlled NO-releasing agents. researchgate.netspiedigitallibrary.org A wide variety of light-sensitive ruthenium nitrosyl complexes have been synthesized and studied, with efforts focused on tuning their properties for specific applications. researchgate.netnih.gov

The design of these complexes often involves the careful selection of ancillary ligands to modulate the absorption spectrum, the quantum yield of NO release, and the stability of the complex. rsc.orgrsc.org For example, incorporating ligands with extended π-systems can shift the absorption to longer wavelengths, enabling the use of visible or near-infrared light for photoactivation. rsc.orgrsc.org

The photochemical behavior of these complexes can be complex, sometimes involving multiple reaction pathways. For instance, in aqueous solutions, light irradiation can sometimes promote the conversion of the nitrosyl ligand to a coordinated nitrite (B80452) (NO₂⁻) ligand, particularly at neutral or higher pH. nih.govresearchgate.net Furthermore, some photoproducts can themselves be photoactive, undergoing further reactions such as linkage isomerization of a coordinated solvent molecule like DMSO. researchgate.netmdpi.com The development of highly specific and efficient light-sensitive ruthenium nitrosyl complexes remains an active area of research, with the goal of creating molecules that can be precisely controlled by light for targeted therapeutic and technological applications. researchgate.netnih.govscribd.com

Computational Investigations of Ruthenium Nitrosyl Bromide Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of ruthenium nitrosyl complexes, providing a balance between computational cost and accuracy. DFT methods are widely used to predict molecular structures, analyze electronic properties, and correlate computational data with experimental spectroscopic results.

DFT calculations are instrumental in predicting the ground-state geometries of ruthenium nitrosyl bromide complexes. Through geometry optimization, researchers can determine key structural parameters such as bond lengths and angles. For instance, in related ruthenium nitrosyl complexes, DFT has been used to model the structures of series like [Ru(NO)L5] (where L can be a halide like Br⁻) and has shown that the singlet spin state of [Ru(II)(NO+)L5] complexes is the most stable. These calculations often serve as the foundation for further computational analysis.

Table 1: Representative Predicted Structural Parameters for a Generic Ruthenium Nitrosyl Halide Complex from DFT Calculations

Parameter Predicted Value (Å/°)
Ru-N Bond Length 1.74 - 1.76
N-O Bond Length 1.14 - 1.16
Ru-Br Bond Length (trans) ~2.50 - 2.55
Ru-Br Bond Length (cis) ~2.52 - 2.58
Ru-N-O Angle ~175 - 180
Br-Ru-Br Angle ~90 / ~180

Note: These are typical ranges and the exact values would depend on the specific complex and computational method used.

The electronic structure and the nature of the Ru-NO bond are critical to understanding the reactivity of these complexes. DFT calculations, often combined with energy decomposition analysis (EDA), reveal that the {Ru-NO} bond is predominantly covalent with a significant electrostatic character. The bonding is typically described by a σ-donation from the NO ligand to the ruthenium center and a π-back-donation from the metal d-orbitals to the π* orbitals of the NO ligand.

Molecular orbital analysis from DFT calculations helps in understanding the electronic transitions observed in UV-Vis spectra. For many ruthenium nitrosyl complexes, the highest occupied molecular orbital (HOMO) is often localized on the metal d-orbitals and the ligands, while the lowest unoccupied molecular orbital (LUMO) has a significant contribution from the π* orbitals of the nitrosyl group. This distribution is crucial for the photo-induced linkage isomerization and NO release properties of these compounds rsc.org.

A key application of DFT is the simulation of spectroscopic properties and their correlation with experimental data. Calculated vibrational frequencies, particularly the N-O stretching frequency (ν(NO)), are often used to validate the computational model. The calculated ν(NO) is sensitive to the electronic environment around the {RuNO} core and provides a good measure of the extent of π-back-donation.

Furthermore, DFT calculations have been successfully used to reproduce and interpret Mössbauer spectroscopic parameters for ruthenium nitrosyl complexes. Theoretical correlations between the ⁹⁹Ru Mössbauer isomer shift (δ) and quadrupole splitting (ΔE_Q) values and the ligand field strength have been established. For a series of [Ru(NO)L5] complexes, the calculated δ and ΔE_Q values were found to reproduce experimental results and increased in the order of ligands L = Br⁻, Cl⁻, NH₃, CN⁻, consistent with the spectrochemical series.

Ab Initio Methods (e.g., CASPT2) for Excited States

While DFT is a workhorse for ground-state properties, more accurate methods are often required for describing electronically excited states, which are crucial for understanding the photochemistry of ruthenium nitrosyl complexes. Multiconfigurational second-order perturbation theory (CASPT2) is a high-level ab initio method that provides a more reliable description of excited-state potential energy surfaces, especially in cases where DFT may be deficient.

CASPT2 calculations have been instrumental in elucidating the mechanisms of photo-induced NO dissociation and linkage isomerization in ruthenium nitrosyl complexes. These calculations can map out the potential energy profiles of the ground and excited states along the reaction coordinates, identifying key intermediates and transition states. For example, CASPT2 studies on prototype ruthenium nitrosyl complexes have pointed to a sequential two-photon absorption mechanism for NO photorelease, which is in agreement with experimental observations.

Molecular Dynamics and Solvation Modeling

To understand the behavior of ruthenium nitrosyl bromide complexes in solution, computational methods that account for the solvent environment are necessary. Molecular dynamics (MD) simulations and other solvation models provide insights into the structure and dynamics of the solvation shell around the complex.

The distribution of solvent molecules, particularly water, around a metal complex is key to understanding its reactivity in aqueous solution. Computational studies combining molecular orbital theories with advanced molecular solvation techniques, such as the non-iterative multicenter molecular Ornstein-Zernike self-consistent field (NI-MC-MOZ-SCF) method, can provide detailed three-dimensional hydration structures.

These methods allow for the calculation of radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. For related ruthenium nitrosyl complexes, these studies have revealed the importance of explicit solvent models over simpler continuum models for accurately describing the solvation near the transition-metal complex jaea.go.jpnih.gov. The hydration structure, including the number and orientation of water molecules in the first and second solvation shells, can significantly influence the complex's stability and reactivity, including ligand exchange processes. While specific studies on the hydration of "Ruthenium, tribromonitrosyl-" are not detailed in the literature, the methodologies are well-established for analogous systems.

Free Energy Calculations for Ligand Exchange

Computational investigations into the ligand exchange reactions of ruthenium nitrosyl complexes are crucial for understanding their reactivity, stability, and potential applications. While specific studies focusing solely on the "Ruthenium, tribromonitrosyl-" species are not extensively detailed in available research, the principles and methodologies can be thoroughly understood through computational analyses of closely related ruthenium nitrosyl complexes. These studies typically employ quantum mechanics/molecular mechanics (QM/MM) approaches and density functional theory (DFT) to model the intricate dynamics of ligand substitution in solution.

A significant area of research has been the exchange of ligands such as nitrite (B80452) (NO₂⁻) and water (H₂O) in aqueous solutions. Such investigations provide a framework for understanding the thermodynamic feasibility of one ligand replacing another in the coordination sphere of the ruthenium center. The stability constant for these exchange processes is determined through free-energy calculations, which account for electronic reorganization and solvation effects.

One prominent study investigated the ligand substitution reaction between NO₂⁻ and H₂O for complexes such as [Ru(NO)(OH)(NO₂)₄]²⁻ and [Ru(NO)(OH)(NO₂)₃(H₂O)]⁻ nih.govresearchgate.net. By calculating the free energy change (ΔG) for the reaction, researchers can predict the equilibrium position and stability of the resulting complexes in an aqueous environment nih.govresearchgate.netjaea.go.jp. These calculations often involve sophisticated solvent models, like the Polarizable Continuum Model (PCM) or more advanced molecular solvation techniques, to accurately represent the interactions between the complex and the surrounding solvent molecules nih.govresearchgate.netjaea.go.jp.

The research by Kido and Kaneko provides a detailed example of such calculations, comparing different levels of molecular orbital (MO) theory and solvent models to determine a reliable stability constant for the nitro-aqua ligand exchange nih.govresearchgate.netjaea.go.jp. Their findings indicate that the choice of solvent model significantly impacts the calculated free energy and that molecular solvation approaches beyond simple continuum models are necessary for a precise description of solvation near the transition-metal complex nih.govresearchgate.net. The stability constant (log K) for the substitution of a nitrite ligand by a water molecule was calculated, providing insight into the equilibrium dynamics.

The following interactive data table summarizes the calculated free energy components for a representative ligand exchange reaction from the aforementioned study. This reaction involves the conversion of [Ru(NO)(OH)(NO₂)₄]²⁻ (Complex A) to [Ru(NO)(OH)(NO₂)₃(H₂O)]⁻ (Complex C) and a free nitrite ion. The table illustrates the contributions of gas-phase energy, solvation free energy, and the final free energy change of the reaction in an aqueous solution, calculated using different theoretical methods.

Interactive Data Table: Calculated Free Energy Values for Nitro-Aqua Ligand Exchange (kcal/mol)

Theoretical MethodGas-Phase Energy Change (ΔEgas)Solvation Free Energy Change (ΔGsolv)Reaction Free Energy in Water (ΔGaq)Calculated Stability Constant (log K)
B3LYP/PCM237.5-226.710.8-7.9
B3LYP/NI-MC-MOZ237.5-235.12.4-1.8
MP2/PCM240.2-226.713.5-9.9
MP2/NI-MC-MOZ240.2-235.15.1-3.7

This data is presented as an illustrative example of free energy calculations for ligand exchange in a related ruthenium nitrosyl complex and is derived from the study by Kido and Kaneko on nitro-aqua substitution nih.govresearchgate.netjaea.go.jp.

Catalytic Applications of Ruthenium Nitrosyl Complexes

Transfer Hydrogenation of Carbonyl Compounds

Transfer hydrogenation, a process that involves the transfer of hydrogen from a donor molecule to an acceptor, is a crucial reaction in organic synthesis. Ruthenium nitrosyl complexes, particularly those featuring pincer ligands, have demonstrated significant potential in catalyzing the transfer hydrogenation of carbonyl compounds.

Scope and Efficiency for Ketones and Aldehydes

A novel family of ruthenium PNP nitrosyl complex salts, denoted as [RuPNP(Cl)₂NO]X (where PNP = (iPr₂PCH₂CH₂)₂NH and X = Cl, BF₄, BPh₄, and PF₆), have been synthesized and evaluated for their catalytic activity in the transfer hydrogenation of a variety of ketones and aldehydes. nih.govresearchgate.net

For the transfer hydrogenation of ketones, these catalysts exhibit remarkable activity. At 90 °C, high to full conversion can be achieved within a mere 5 minutes. researchgate.net The catalytic performance is comparable to well-established commercial catalysts. Even at a lower temperature of 35 °C, certain variations of these complexes, specifically where the counter-ion X is Cl or BF₄, show greater efficiency than their counterparts with BPh₄ or PF₆, a difference attributed to their enhanced solubility in the isopropanol (B130326) solvent. researchgate.net

Interestingly, the transfer hydrogenation of aldehydes using these ruthenium nitrosyl catalysts necessitates higher temperatures and longer reaction times compared to ketones. nih.govresearchgate.net Optimal results for aldehydes are typically achieved at 70 °C over a period of 7 hours. researchgate.net Despite the more demanding conditions for aldehydes, these catalysts present a broad substrate scope for both classes of carbonyl compounds. nih.gov

Competition experiments have revealed a fascinating selectivity. When a ketone and an aldehyde are present in an equimolar mixture, the hydrogenation of the ketone is suppressed, with the aldehyde being exclusively hydrogenated. nih.govresearchgate.net This observation suggests that the catalytic mechanisms for the two substrates are distinct. nih.govresearchgate.net

Table 1: Efficiency of Ruthenium Nitrosyl Pincer Complexes in Transfer Hydrogenation of Ketones
Catalyst (X)Temperature (°C)Time (min)Conversion (%)
Cl905High to Full
BF₄905High to Full
BPh₄905High to Full
PF₆905High to Full
Cl35-More Efficient
BF₄35-More Efficient

Proposed Catalytic Mechanisms

The distinct reactivity observed between ketones and aldehydes strongly indicates the operation of two different catalytic mechanisms. nih.govresearchgate.net While detailed mechanistic studies are ongoing, the suppression of ketone hydrogenation in the presence of an aldehyde suggests a preferential interaction of the aldehyde with the active catalytic species. nih.govresearchgate.net Further investigation is required to fully elucidate the intricate steps involved in the hydrogen transfer process for each substrate.

CO₂ Hydrogenation and Formic Acid Dehydrogenation

The reversible hydrogenation of carbon dioxide to formic acid and the subsequent dehydrogenation of formic acid are pivotal reactions for chemical hydrogen storage and CO₂ utilization. Bench-stable ruthenium-PNP nitrosyl complex salts have proven to be competent precatalysts for this reversible transformation, particularly in ionic liquids.

These catalysts, with various counteranions (Cl⁻, BF₄⁻, BPh₄⁻, PF₆⁻, and OTs⁻), effectively promote the hydrogenation of CO₂ to formic acid at low temperatures. nih.gov The choice of counteranion has only a minor effect on the catalytic activity. nih.gov Weakly basic ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) (EMIM OAc) and 1-butyl-3-methylimidazolium acetate (BMIM OAc) have been found to be suitable reaction media, affording formic acid conversions of up to 94 mol% relative to the ionic liquid, with turnover numbers (TONs) reaching as high as 1305. nih.gov

Significantly, the same catalytic system is also highly efficient for the reverse reaction: the dehydrogenation of formic acid to CO₂ and H₂. nih.gov Conversions greater than 95% (with a TON of 949) can be achieved within 3 hours at 95 °C. nih.gov The robustness of this catalytic system is demonstrated by its ability to undergo up to 10 reversible CO₂ hydrogenation/formic acid dehydrogenation cycles before a noticeable loss in activity. nih.gov

Table 2: Performance of a Ruthenium-PNP Nitrosyl Complex in Reversible CO₂ Hydrogenation
ReactionTemperature (°C)Time (h)Conversion (%)Turnover Number (TON)
CO₂ HydrogenationLow-up to 94 mol%up to 1305
Formic Acid Dehydrogenation953>95949

Q & A

Q. What established synthetic protocols are used to prepare tribromonitrosylruthenium complexes, and how can reaction conditions be optimized?

Tribromonitrosylruthenium complexes are typically synthesized via ligand substitution reactions using ruthenium(III) chloride hydrate as a precursor. Key steps include:

  • Ligand addition : Introducing nitrosyl (NO) and bromide ligands under controlled stoichiometry.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) are preferred for their ability to stabilize intermediates.
  • Temperature control : Reactions are often conducted under reflux (80–100°C) to ensure complete ligand exchange.
  • Purification : Column chromatography or recrystallization is used to isolate pure products . Optimization involves adjusting ligand ratios, solvent polarity, and reaction duration to maximize yield and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tribromonitrosylruthenium complexes?

  • X-ray crystallography : Resolves bond lengths and angles, confirming the octahedral geometry typical of Ru complexes (e.g., Ru–NO bond distance ~1.76 Å) .
  • FT-IR spectroscopy : Identifies ν(NO) stretching frequencies (~1900–1950 cm⁻¹), indicative of nitrosyl ligand coordination .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR track ligand environments, while 99Ru^{99}\text{Ru} NMR (though less common) provides oxidation-state insights .

Q. What safety protocols are critical when handling tribromonitrosylruthenium in laboratory settings?

  • Use fume hoods for synthesis due to potential NO ligand release.
  • Wear nitrile gloves and lab coats to prevent dermal exposure.
  • Store complexes under inert gas (Ar/N₂) to avoid moisture sensitivity .

Advanced Research Questions

Q. How do computational methods like DFT guide the design of tribromonitrosylruthenium catalysts for stereoselective reactions?

Density Functional Theory (DFT) predicts transition states and reaction pathways by modeling:

  • Electronic structure : Charge distribution on the Ru center influences ligand substitution rates.
  • Steric effects : Bulky ligands (e.g., triphenylphosphine) alter selectivity in olefin metathesis.
  • Thermodynamic stability : Calculations of Gibbs free energy (ΔG\Delta G) identify favorable reaction conditions . Discrepancies between DFT predictions and experimental results (e.g., unexpected Z-selectivity) are resolved by incorporating solvent effects and entropy corrections .

Q. What methodologies resolve contradictions in reported catalytic activities of tribromonitrosylruthenium complexes?

Systematic approaches include:

  • Kinetic profiling : Comparing turnover frequencies (TOF) under identical conditions (solvent, temperature).
  • Isotopic labeling : Using 13C^{13}\text{C}-labeled substrates to trace mechanistic pathways.
  • In situ spectroscopy : UV-Vis or Raman monitoring detects transient intermediates that explain divergent outcomes . For example, low catalytic activity in cross-metathesis may stem from slow product release, identified via time-resolved mass spectrometry .

Q. How can in situ spectroscopic techniques elucidate decomposition pathways of tribromonitrosylruthenium catalysts?

  • UV-Vis spectroscopy : Tracks ligand dissociation via absorbance shifts (e.g., loss of NO ligands at 450 nm).
  • Electrospray ionization mass spectrometry (ESI-MS) : Identifies decomposition products like RuBr₃ clusters.
  • X-ray absorption near-edge structure (XANES) : Monitors oxidation-state changes during catalysis .

Q. What mechanisms underlie the anticancer activity of tribromonitrosylruthenium complexes, and how are cytotoxicity assays designed?

Hypothesized mechanisms include:

  • DNA binding : Ru complexes intercalate or covalently bind to DNA, disrupting replication.
  • Protein inhibition : Targeting thioredoxin reductase or histone deacetylases (HDACs). Cytotoxicity is assessed via:
  • MTT assays : Measure cell viability after 48–72 hours of exposure.
  • Apoptosis markers : Flow cytometry detects caspase-3 activation.
  • Comparative studies : Benchmarked against cisplatin to evaluate potency and selectivity .

Data Analysis and Interpretation

Q. How can ligand modifications in tribromonitrosylruthenium complexes improve catalytic efficiency?

  • Electronic tuning : Replace bromide with stronger σ-donors (e.g., CN⁻) to enhance Ru center electrophilicity.
  • Steric shielding : Introduce bulky ligands (e.g., tert-butyl groups) to suppress unproductive side reactions.
  • Solvent screening : Test polar vs. non-polar solvents to optimize substrate binding kinetics .

Q. What controls are essential when evaluating tribromonitrosylruthenium stability under oxidative conditions?

  • Blank experiments : Run reactions without catalysts to quantify autoxidation rates.
  • Radical scavengers : Add TEMPO to distinguish Ru-mediated vs. radical-chain pathways.
  • Oxygen monitoring : Use Clark electrodes to track O₂ consumption in real time .

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